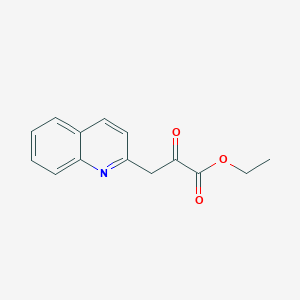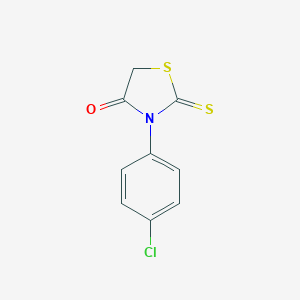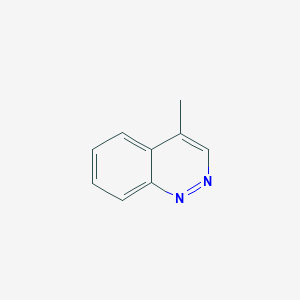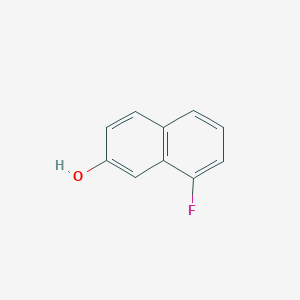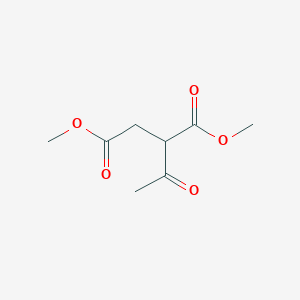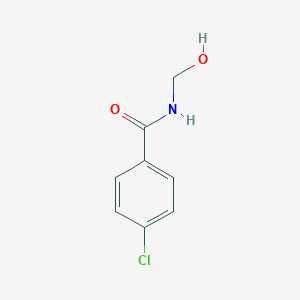
Dipotassium terephthalate
Descripción general
Descripción
Dipotassium terephthalate is a chemical compound with the molecular formula K2C8H4O4. It is a white crystalline powder that is soluble in water and has a wide range of applications in various fields of science. Dipotassium terephthalate is synthesized by the reaction of terephthalic acid with potassium hydroxide. This compound has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Mecanismo De Acción
The mechanism of action of dipotassium terephthalate is not fully understood. However, it is believed to function as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Dipotassium terephthalate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. It has also been shown to have a protective effect on the liver and kidneys, which may be useful in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipotassium terephthalate has several advantages for laboratory experiments. It is easy to synthesize, stable, and readily available. It is also relatively inexpensive, making it a popular choice for researchers on a budget. However, one limitation of dipotassium terephthalate is that it is not very soluble in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dipotassium terephthalate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Another area of interest is its use in the synthesis of metal-organic frameworks for applications such as gas storage and separation. Additionally, further research is needed to fully understand the mechanism of action of dipotassium terephthalate and its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
Dipotassium terephthalate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as metal-organic frameworks. It is also used as a precursor for the production of potassium terephthalate, which is used in the manufacture of polymers and fibers. Dipotassium terephthalate has been extensively studied for its biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine.
Propiedades
Número CAS |
13427-80-0 |
|---|---|
Nombre del producto |
Dipotassium terephthalate |
Fórmula molecular |
C8H4K2O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
dipotassium;terephthalate |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
LRUDDHYVRFQYCN-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

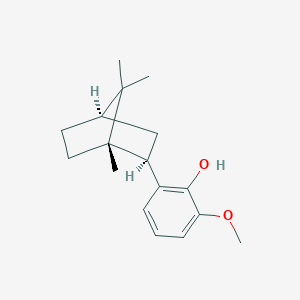



![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
